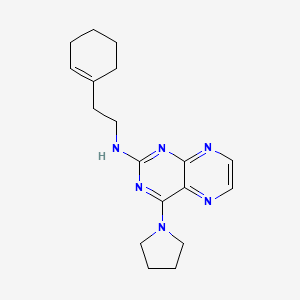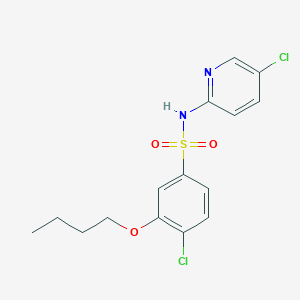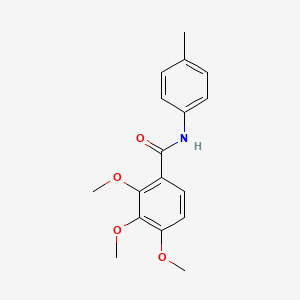![molecular formula C15H15NO4S B12197096 1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene CAS No. 52265-19-7](/img/structure/B12197096.png)
1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene is a chemical compound with the molecular formula C15H15NO2S It is known for its unique structure, which includes a benzene ring substituted with a methyl group, a nitro group, and a phenylethylsulfonyl group
Preparation Methods
The synthesis of 1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the benzene ring, often using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and phenylethyl groups can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene can be compared with similar compounds such as:
1-Methyl-4-[(2-nitro-1-phenylethyl)benzene: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-Nitro-1-phenylethylbenzene: Lacks the methyl group, affecting its overall stability and reactivity.
1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]toluene: Contains a toluene group instead of a benzene ring, leading to variations in its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
52265-19-7 |
|---|---|
Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-methyl-4-(2-nitro-1-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C15H15NO4S/c1-12-7-9-14(10-8-12)21(19,20)15(11-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
LYHUVMDNSSMZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12197019.png)
![N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12197023.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12197027.png)
![(7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12197038.png)
![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B12197041.png)
![N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12197049.png)

![N-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4,5-trimethoxybenzamide](/img/structure/B12197059.png)
![4-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid](/img/structure/B12197068.png)
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate](/img/structure/B12197077.png)



